molecular formula C10H10N2O B14430050 9-Methoxy-5H-pyrido[2,3-c]azepine CAS No. 81675-05-0

9-Methoxy-5H-pyrido[2,3-c]azepine

Cat. No.: B14430050
CAS No.: 81675-05-0
M. Wt: 174.20 g/mol
InChI Key: MWBHPNHKIUZNIE-UHFFFAOYSA-N
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Description

9-Methoxy-5H-pyrido[2,3-c]azepine is a heterocyclic compound that belongs to the class of azepines It is characterized by a seven-membered ring containing one nitrogen atom and a methoxy group at the ninth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Methoxy-5H-pyrido[2,3-c]azepine typically involves the photo-induced ring expansion of azido(methoxy)quinolines. For instance, the ring expansion of 8-azidoquinoline in methanol-potassium methoxide can yield this compound . The presence of a methoxy group at the sixth position significantly enhances the yield of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the reaction conditions mentioned above to achieve higher yields and purity on a larger scale.

Chemical Reactions Analysis

Types of Reactions

9-Methoxy-5H-pyrido[2,3-c]azepine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like halogens and nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

9-Methoxy-5H-pyrido[2,3-c]azepine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9-Methoxy-5H-pyrido[2,3-c]azepine involves its interaction with specific molecular targets and pathways. The compound can act as a photosensitizer, generating reactive oxygen species upon exposure to light, which can induce cell death in cancer cells . This property makes it a promising candidate for photodynamic therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Methoxy-5H-pyrido[2,3-c]azepine is unique due to its methoxy group, which enhances its chemical reactivity and potential applications. The presence of the methoxy group also influences its biological activity, making it a valuable compound for research and development.

Properties

CAS No.

81675-05-0

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

9-methoxy-5H-pyrido[2,3-c]azepine

InChI

InChI=1S/C10H10N2O/c1-13-10-9-8(4-2-6-11-9)5-3-7-12-10/h2-4,6-7H,5H2,1H3

InChI Key

MWBHPNHKIUZNIE-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=CCC2=C1N=CC=C2

Origin of Product

United States

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